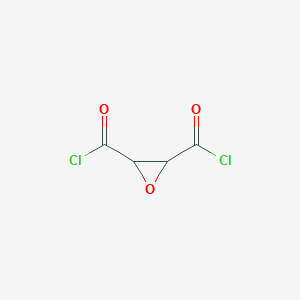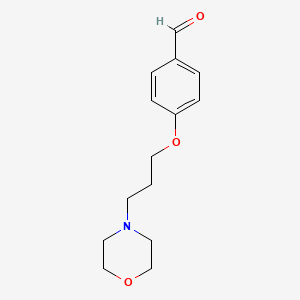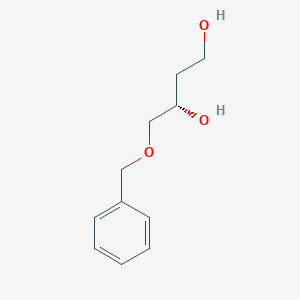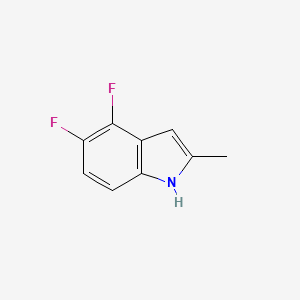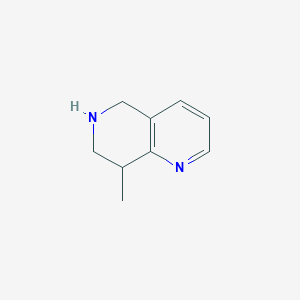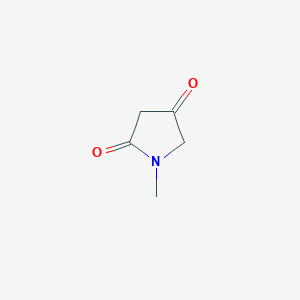
1-Methylpyrrolidine-2,4-dione
Descripción general
Descripción
1-Methylpyrrolidine-2,4-dione is a chemical compound with the molecular formula C5H7NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine-2,4-dione derivatives has been reported in the literature. For instance, a study described the design and synthesis of 19 pyrrolidine-2,4-dione derivatives containing the pharmacophores of both hydrazine and diphenyl ether . The synthetic route involved the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then afforded the desired compounds by reaction with thionyl chloride .
Molecular Structure Analysis
The molecular structure of 1-Methylpyrrolidine-2,4-dione can be analyzed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and HR-MS . The structure is also available in databases like PubChem .
Chemical Reactions Analysis
Pyrrolidine-2,4-diones, including 1-Methylpyrrolidine-2,4-dione, are known to participate in various chemical reactions. For example, they can undergo a reaction with thionyl chloride to form 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methylpyrrolidine-2,4-dione can be obtained from databases like PubChem . For instance, it has a molecular weight of 113.12 g/mol .
Aplicaciones Científicas De Investigación
1-Methylpyrrolidine-2,4-dione is a chemical compound that is part of the pyrrolidine family . Pyrrolidines, including 1-Methylpyrrolidine-2,4-dione, are often used in drug discovery due to their versatility . They can be used to create a wide range of biologically active compounds for the treatment of various diseases .
In addition, tetramates, which are structurally featured with a tetramic acid (pyrrolidine-2,4-dione) moiety, are discovered from diverse organism resources exhibiting a broad range of bioactivities such as antibiotic, antitumor, antifungal and antiviral . The biosynthesis of tetramates is generally directed by hybrid multimodular polyketide synthase (PKS) and nonribosomal peptide synthetases (NRPS) .
-
Drug Discovery : The pyrrolidine ring, which includes 1-Methylpyrrolidine-2,4-dione, is widely used by medicinal chemists to create compounds for the treatment of various diseases . The versatility of this scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
-
Antifungal Agents : There has been research into novel pyrrolidine-2,4-dione derivatives that contain pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents . This involves the design, synthesis, biological evaluation, and 3D-QSAR study .
-
Antibacterial Agents : A compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, was obtained as an unexpected product in a three-step synthesis starting with o-nitrobenzoyl sarcosine, acetoacetanilide and ethylamine . This compound showed moderate antibacterial activity against S. aureus and E. coli .
-
Structure-Activity Relationship (SAR) Studies : The pyrrolidine ring, including 1-Methylpyrrolidine-2,4-dione, is often used in SAR studies . These studies investigate the influence of steric factors on biological activity, describing the structure–activity relationship of the studied compounds .
Safety And Hazards
Direcciones Futuras
Pyrrolidine derivatives, including 1-Methylpyrrolidine-2,4-dione, have been the focus of many research studies due to their wide range of biological activities. Future research may focus on the design and synthesis of new pyrrolidine compounds with different biological profiles . Another unexpected product, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, was obtained in a three-step synthesis starting with o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine. This compound showed moderate antibacterial activity against S. aureus and E. coli .
Propiedades
IUPAC Name |
1-methylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-6-3-4(7)2-5(6)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXMNKXQKQCYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558453 | |
| Record name | 1-Methylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-2,4-dione | |
CAS RN |
37772-91-1 | |
| Record name | 1-Methylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



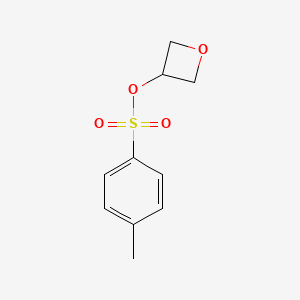
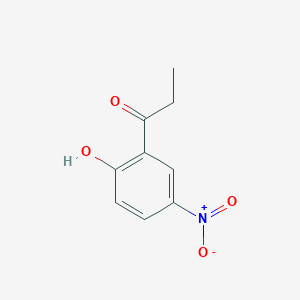
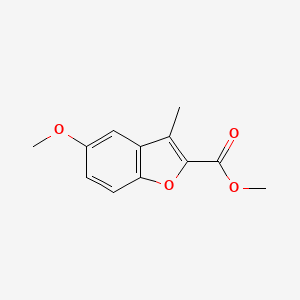
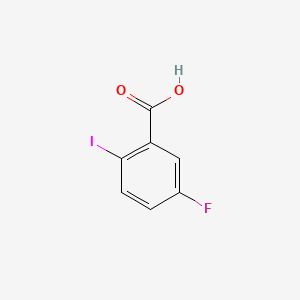
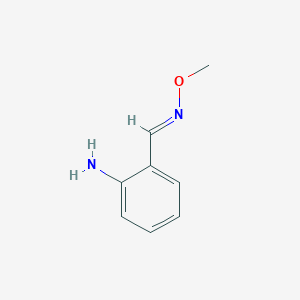

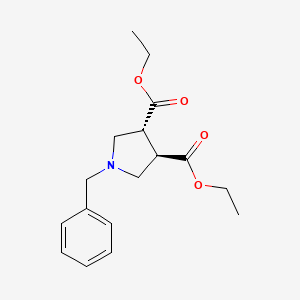
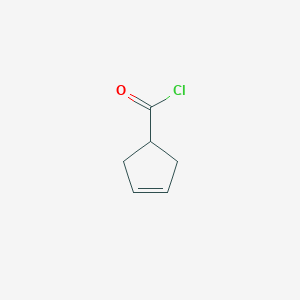
![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)
